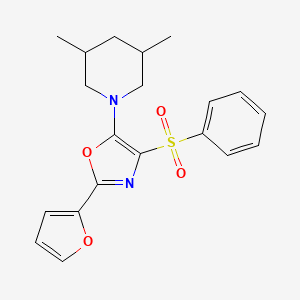
(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their biological activities. For example, a study synthesized tetrazolo[5,1-a]phthalazine derivatives bearing substituted piperazine moieties, showing positive inotropic activity, which could have implications for heart disease treatment (Long-xu Ma et al., 2014). Another research synthesized novel pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents, indicating the compound's relevance in developing new antimicrobial agents (P. Sanjeeva et al., 2022).
Antagonistic and Agonistic Activities
Derivatives of the compound have been studied for their interaction with receptors, such as the CB1 cannabinoid receptor. The study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic properties, contributing to understanding receptor-ligand interactions and the development of receptor-targeted therapies (J. Shim et al., 2002).
Synthesis and Crystal Structure Analysis
The synthesis and structural characterization of related compounds have contributed significantly to the field of chemical research. For instance, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone offered insights into the molecular and crystal structure of novel compounds, facilitating the development of new materials and drugs (Ziqing Cao et al., 2010).
Antimicrobial and Antifungal Screening
Another area of application is the synthesis and screening of compounds for antimicrobial and antifungal activities. A study synthesized and evaluated new pyrazole and benzoxazole derivatives for their antibacterial properties, highlighting the potential of such compounds in addressing microbial resistance (V. P. Landage et al., 2019).
Theoretical Studies and Computational Chemistry
The compound and its derivatives have also been subjects of theoretical studies and computational chemistry, exploring their molecular properties and interactions. This includes density functional theory (DFT) calculations to understand the molecular structure, electronic properties, and interaction mechanisms, which are crucial for the design of functionally tailored molecules (R. Moreno-Fuquen et al., 2019).
Eigenschaften
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-15-2-8-18(9-3-15)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)16-4-6-17(7-5-16)21(22,23)24/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRRJZELQTDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)
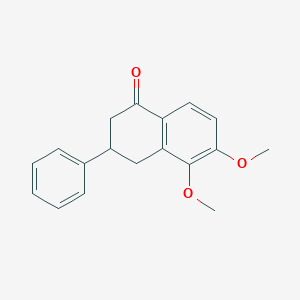
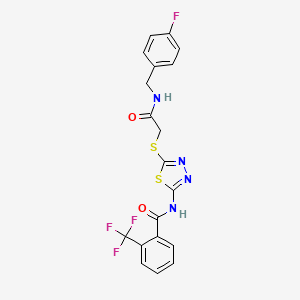
![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)
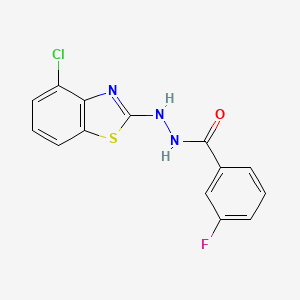
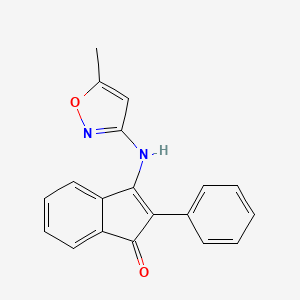
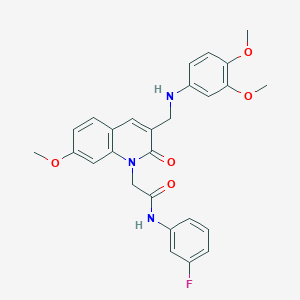

![Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2607562.png)
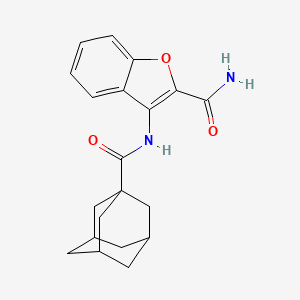
![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)
